Guanidine;4-(4-methylphenyl)benzenesulfonic acid

Supramolecular Chemistry Crystal Engineering Hydrogen-Bonded Networks

Researchers requiring precise supramolecular architectures for proton-conducting HOFs often face batch inconsistency with generic sulfonates. Guanidine;4-(4-methylphenyl)benzenesulfonic acid (CAS 650599-66-9) solves this with its defined biphenyl backbone, ensuring the exact lamellar d-spacing and hydrogen-bonded network essential for anisotropic proton transport. This salt is critical for achieving persistent smectic liquid crystallinity and engineering ternary inclusion compounds. - Delivers proton conductivity exceeding 10⁻³ S cm⁻¹ at 95% RH in engineered HOFs. - Enforces a specific box-bilayer architecture incompatible with alternative alkyl or aryl sulfonates. - Supplied with rigorous quality control to ensure crystalline phase integrity and batch-to-batch reproducibility.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37 g/mol
CAS No. 650599-66-9
Cat. No. B12594800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine;4-(4-methylphenyl)benzenesulfonic acid
CAS650599-66-9
Molecular FormulaC14H17N3O3S
Molecular Weight307.37 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.C(=N)(N)N
InChIInChI=1S/C13H12O3S.CH5N3/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)17(14,15)16;2-1(3)4/h2-9H,1H3,(H,14,15,16);(H5,2,3,4)
InChIKeyGFARMYNZHBSVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidine;4-(4-methylphenyl)benzenesulfonic Acid – Physicochemical Profile


Guanidine;4-(4-methylphenyl)benzenesulfonic acid (CAS 650599-66-9), also referred to as guanidinium 4'-methylbiphenyl-4-sulfonate, is a 1:1 guanidinium sulfonate salt composed of a guanidinium cation paired with a 4'-methylbiphenyl-4-sulfonate anion [1]. The compound possesses a molecular formula of C₁₄H₁₇N₃O₃S and a molecular weight of 307.37 g/mol . Its solid-state structure is defined by a robust two-dimensional hydrogen-bonded network formed between the six guanidinium protons and the six sulfonate oxygen lone electron pairs, a feature characteristic of the broader guanidinium organosulfonate family [2]. Predicted physicochemical parameters include a polar surface area (PSA) of 138.64 Ų and a calculated partition coefficient (LogP) of 4.33, indicative of moderate lipophilicity .

Why Generic Substitution Fails for Guanidine;4-(4-methylphenyl)benzenesulfonic Acid


Generic substitution within the guanidinium sulfonate class is precluded by the stringent structure-property relationships governing supramolecular assembly and proton conduction. The compound's specific biphenyl backbone and terminal methyl substituent dictate its crystalline packing architecture, thermal phase behavior, and the interlayer d-spacing of its lamellar hydrogen-bonded network [1]. Unlike simpler alkyl or aryl sulfonate analogs, this derivative's precise molecular geometry is essential for achieving the targeted box-bilayer or continuously interdigitated layered motifs required for persistent smectic liquid crystallinity and anisotropic proton transport [2]. Consequently, procurement of the exact CAS 650599-66-9 salt is non-negotiable for research programs aimed at engineering hydrogen-bonded organic frameworks (HOFs) or ionic liquid crystals with predefined dimensional constraints [3].

Guanidine;4-(4-methylphenyl)benzenesulfonic Acid vs. Key Analogs


Box-Bilayer vs. Simple Bilayer Crystal Packing

Guanidinium 4'-methylbiphenyl-4-sulfonate crystallizes in a distinctive 'box-bilayer' architecture (space group P2₁/n, a = 11.90 Å, b = 7.56 Å, c = 34.13 Å, β = 94.68°) [1]. In contrast, guanidinium 4-methylbenzenesulfonate (tosylate analog, CAS 63144-77-4) adopts a simple bilayer packing motif, while longer-chain alkylbiphenylsulfonates (e.g., hexyl analog, CAS 650599-64-7) transition to continuously interdigitated layers [2]. This structural divergence is quantified by the interlayer d-spacing and the degree of biphenyl tilt angle, parameters that directly influence guest inclusion capacity and anisotropic transport properties [3].

Supramolecular Chemistry Crystal Engineering Hydrogen-Bonded Networks

Low-Humidity Proton Conductivity vs. Nafion

Hydrogen-bonded organic frameworks constructed from biphenylsulfonate and guanidinium building blocks, including the 4'-methylbiphenyl-4-sulfonate derivative, exhibit proton conductivity values reaching 3.8 × 10⁻³ S cm⁻¹ at 95% relative humidity (RH) and 30 °C, with appreciable conductivity (≥10⁻⁴ S cm⁻¹) maintained even at 60% RH [1]. Under identical low-humidity conditions (60% RH), benchmark Nafion membranes exhibit conductivity values one to two orders of magnitude lower (~10⁻⁵–10⁻⁶ S cm⁻¹) [2]. Moreover, the biphenylsulfonate-based HOFs outperform naphthalenesulfonate-derived analogs by a factor of ~3–5 at 60% RH, a difference attributed to the extended π-conjugation and optimized hydrogen-bond geometry of the biphenyl system [3].

Proton Exchange Membranes Fuel Cells Hydrogen-Bonded Organic Frameworks

Smectic Liquid Crystal Phase vs. Free Acid

Guanidinium 4'-methylbiphenyl-4-sulfonate exhibits thermotropic liquid crystalline behavior, transitioning to a persistent smectic phase upon heating, with the smectic order retained up to the isotropization temperature (~180–200 °C) [1]. In stark contrast, the corresponding free acid (4'-methyl-4-biphenylsulfonic acid, CAS 91903-24-1) melts sharply at 166–168 °C without exhibiting any mesophase, and the sodium salt analog similarly lacks liquid crystallinity . The smectic phase viscosity of the guanidinium salt is at least two orders of magnitude greater than that of typical small-molecule smectics, a direct consequence of the persistent two-dimensional hydrogen-bonded GS network that survives the crystal-to-smectic transition [2].

Ionic Liquid Crystals Thermotropic Mesophases Supramolecular Gels

Guanidine;4-(4-methylphenyl)benzenesulfonic Acid – Research Applications


Proton-Conducting HOFs for Low-Humidity Fuel Cells

This compound serves as a critical supramolecular building block for the synthesis of HOFs with proton conductivity exceeding 10⁻³ S cm⁻¹ at 95% RH and maintaining appreciable conductivity (≥10⁻⁴ S cm⁻¹) at 60% RH. The biphenyl core and terminal methyl group enforce a specific box-bilayer architecture that facilitates anisotropic proton transport along the hydrogen-bonded GS sheets [1]. This performance profile is particularly advantageous for intermediate-temperature PEM fuel cells operating under reduced humidification, where Nafion membranes suffer severe conductivity loss [2].

Ionic Liquid Crystals with Persistent Smectic Order

The compound's ability to transition from a crystalline layered architecture to a persistent smectic liquid crystal phase upon heating enables its use as a precursor for ionic liquid crystalline electrolytes. The smectic phase, stabilized by the robust two-dimensional guanidinium-sulfonate hydrogen-bonded network, exhibits viscosities at least 100-fold greater than conventional small-molecule smectics, providing the mechanical integrity required for anisotropic ion conduction in battery separators or electro-optic devices [3].

Size-Selective Guest Intercalation in Ternary Inclusion Compounds

The precisely defined interlayer gallery height of guanidinium 4'-methylbiphenyl-4-sulfonate crystals (d-spacing ~17–20 Å) makes it an ideal host matrix for the selective intercalation of planar aromatic guests (e.g., biphenyl, naphthalene derivatives) at the air-water interface or in bulk crystalline form [4]. This property is exploited in the rational design of crystalline ternary inclusion compounds for molecular separation, sensing, and nonlinear optical applications, where alternative guanidinium sulfonates with different alkyl chain lengths or substitution patterns yield incompatible gallery dimensions.

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